molecular formula C13H10F3N3O3 B2928387 N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide CAS No. 1436289-24-5

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide

Cat. No. B2928387
CAS RN: 1436289-24-5
M. Wt: 313.236
InChI Key: UUZKQYJWEQTXIT-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals and biologically active compounds . The trifluoromethyl group attached to the benzene ring is a common feature in many drugs and agrochemicals, as it can enhance the stability and lipophilicity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzamide group. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamide derivatives are known to undergo reactions such as cross-coupling and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Degradation Processes and Environmental Impact

Research on similar compounds, like nitisinone, which shares part of the chemical structure with N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide, has shown significant insights into degradation processes. The study by Barchańska et al. (2019) employed LC-MS/MS to determine the stability of nitisinone under various conditions, identifying major degradation products and their stability. This research contributes to a better understanding of the environmental impact and stability of similar compounds, which could be relevant for assessing the ecological footprint of N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide (Barchańska et al., 2019).

Supramolecular Chemistry Applications

The versatility of benzene-1,3,5-tricarboxamides (BTAs), with structural similarities to the aromatic component of N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide, has been explored in supramolecular chemistry. Cantekin, de Greef, and Palmans (2012) discussed the wide accessibility and self-assembly behavior of BTAs, suggesting potential applications ranging from nanotechnology to biomedical fields. This underscores the possibility of utilizing N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide in creating new materials with unique properties for advanced applications (Cantekin et al., 2012).

Potential in Water Treatment and Environmental Remediation

The occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water have been reviewed by Bond et al. (2011). Their research provides insights into the formation and mitigation strategies for N-DBPs, highlighting the importance of understanding chemical stability and degradation pathways. Given the structural complexity of N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide, similar studies could inform its behavior in water treatment processes and potential as a precursor for environmentally relevant compounds (Bond et al., 2011).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications in pharmaceutical or agrochemical contexts. Given the presence of the benzamide and trifluoromethyl groups, it could be of interest in the development of new drugs or agrochemicals .

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)8-1-4-10(11(7-8)19(21)22)12(20)18(6-5-17)9-2-3-9/h1,4,7,9H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZKQYJWEQTXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide

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